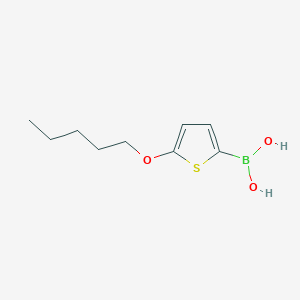
5-(Pentyloxy)thiophene-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentyloxy)thiophene-2-boronic acid, or 5-PTBA, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. Its unique structure and properties make it a valuable tool for scientists in many areas of research, including biochemistry, physiology, and medicine.
Mécanisme D'action
The mechanism of action of 5-PTBA is based on its ability to form covalent bonds with other molecules. When 5-PTBA is reacted with a molecule, it forms a covalent bond with the molecule, which then forms a stable complex. This complex is then able to interact with other molecules, resulting in a variety of effects, depending on the type of molecule it is interacting with.
Biochemical and Physiological Effects
5-PTBA has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of drugs, such as antibiotics and antifungals. It has also been used in the synthesis of hormones and neurotransmitters, as well as in the synthesis of enzymes and other biological molecules. In addition, 5-PTBA has been used in the synthesis of polymers, such as polyethylene and polypropylene.
Avantages Et Limitations Des Expériences En Laboratoire
5-PTBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to work with and can be used in a variety of reactions.
The main limitation of 5-PTBA is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, as it tends to precipitate out of solution. In addition, it is sensitive to light and heat, and can degrade over time if exposed to either.
Orientations Futures
There are a number of potential future directions for 5-PTBA. It could be used in the synthesis of new drugs, or in the development of new polymers. It could also be used in the synthesis of new enzymes or other biological molecules. In addition, it could be used in the development of new materials, such as sensors or catalysts. Finally, it could be used in the development of new analytical methods, such as chromatography or spectroscopy.
Méthodes De Synthèse
The synthesis of 5-PTBA can be achieved through a variety of methods. The most common method involves the reaction of pentyl bromide with thiophene-2-boronic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-PTBA, as well as the byproduct of pentyl alcohol. Other methods of synthesis include the use of a palladium-catalyzed reaction, as well as the use of a palladium-catalyzed Heck reaction.
Applications De Recherche Scientifique
5-PTBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and proteins. It has also been used in the synthesis of polymers, such as polyethylene and polypropylene. In addition, 5-PTBA has been used in the synthesis of drug molecules, as well as in the synthesis of enzymes and other biological molecules.
Propriétés
IUPAC Name |
(5-pentoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZLMWFJIUFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentyloxy)thiophene-2-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



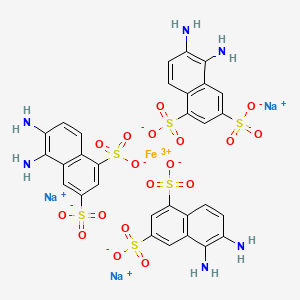
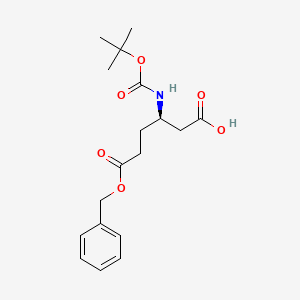
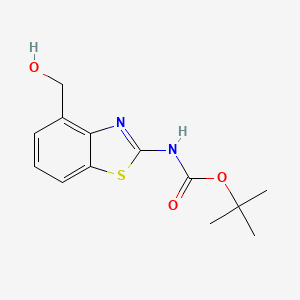
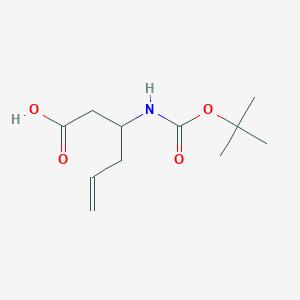
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
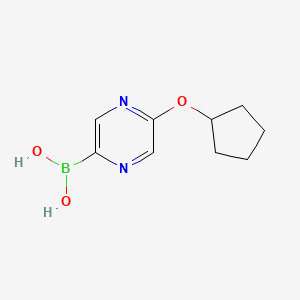
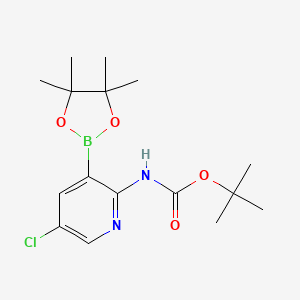
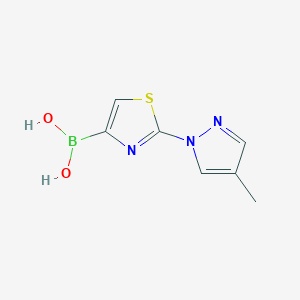
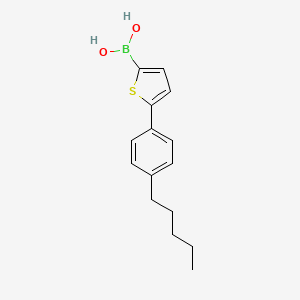
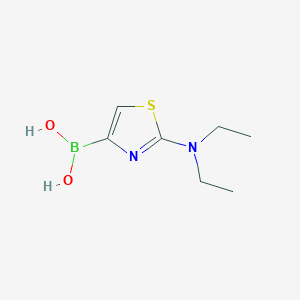
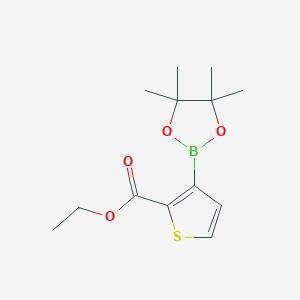
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)